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Compound of Interest

Compound Name: Azepane-1-carboxamide

CAS No.: 67651-47-2

Cat. No.: B1599105 Get Quote

Introduction & Strategic Overview
The Azepane-1-carboxamide scaffold (a seven-membered saturated nitrogen heterocycle

linked via a urea moiety) is a privileged structural motif in medicinal chemistry. It appears

frequently in inhibitors of soluble epoxide hydrolase (sEH), histone deacetylases (HDACs), and

various GPCR ligands.

While solution-phase synthesis of ureas is well-established, transferring this chemistry to Solid-

Phase Organic Synthesis (SPOS) offers distinct advantages:

Purification: Excess reagents (azepane, activating agents) are washed away, eliminating

tedious chromatography.

Library Generation: Facilitates the rapid synthesis of analogs with varying substitution

patterns on the carboxamide nitrogen.

Handling: Avoids the isolation of unstable isocyanate intermediates.

Synthetic Strategy
The synthesis of Azepane-1-carboxamides on solid support generally follows one of two

pathways, depending on whether the target is a primary urea (
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) or a secondary urea (

).

Route A (Primary Ureas): Uses Rink Amide resin. The resin provides the ammonia equivalent

upon cleavage.

Route B (Secondary Ureas): Uses a resin-bound amine (e.g., on Wang or 2-Chlorotrityl

resin) which acts as the "R" group, reacting with an activated azepane species.

This guide focuses on the Activated Carbamate method using 4-nitrophenyl chloroformate, as it

is superior to phosgene (safety) and CDI (reactivity/homocoupling) for solid-phase applications.

Critical Reagents & Resin Selection
Component Recommendation Rationale

Resin
Rink Amide MBHA (0.5–0.7

mmol/g)

Cleavage with TFA yields the

primary amide (urea), essential

for "Azepane-1-carboxamide".

Linker Activation 4-Nitrophenyl chloroformate

Forms a stable but reactive

carbamate intermediate. Less

prone to hydrolysis than

isocyanates.

Base DIPEA (Diisopropylethylamine)

Non-nucleophilic base to

scavenge HCl without

competing for the electrophile.

Solvent DCM (Dichloromethane) / DMF

DCM is preferred for the

activation step (prevents side

reactions); DMF is preferred

for the displacement step

(solubility).

Azepane Source
Azepane

(Hexamethyleneimine)

The nucleophilic core. Must be

used in excess (3–5 equiv).
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Protocol A: Synthesis of Primary Azepane-1-
carboxamides
Target: Azepane-N-CO-NH₂ Resin: Rink Amide MBHA

Workflow Diagram

Fmoc-Rink Amide Resin 1. Fmoc Removal
(20% Piperidine) H₂N-Resin 2. Activation

(4-NO₂-Ph-OCOCl, DIPEA)
Activated Carbamate

(Resin-NH-CO-OPhNO₂)
 -HCl 3. Displacement

(Azepane, DIPEA)
 -Nitrophenol Resin-NH-CO-Azepane 4. Cleavage

(TFA/H₂O/TIS)
Azepane-1-carboxamide

(H₂N-CO-Azepane)

Click to download full resolution via product page

Caption: Step-wise solid-phase synthesis of primary Azepane-1-carboxamide via Rink Amide

resin.

Step-by-Step Procedure
Step 1: Resin Preparation & Fmoc Deprotection

Weigh 200 mg of Rink Amide MBHA resin (loading 0.6 mmol/g) into a fritted polypropylene

syringe reactor.

Swell the resin in DCM (3 mL) for 30 minutes. Drain.

Deprotect: Treat with 20% Piperidine in DMF (3 mL) for 5 minutes. Drain. Repeat for 15

minutes.

Wash: DMF (3x), DCM (3x). Perform a Kaiser Test (Ninhydrin) to confirm free amines (Blue

beads = Positive).

Step 2: Activation (Carbamate Formation)
Note: This step creates the electrophilic "carbonyl" bridge.

Dissolve 4-Nitrophenyl chloroformate (120 mg, 0.6 mmol, 5 equiv) in dry DCM (3 mL).

Add the solution to the resin.
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Add DIPEA (105 µL, 0.6 mmol, 5 equiv) slowly to the reactor.

Caution: Exothermic reaction. Keep at room temperature or cool to 0°C if scaling up.

Shake gently for 1 hour at room temperature.

Wash: DCM (5x) rapidly to remove excess chloroformate and nitrophenol.

Critical: Do not use DMF for washing here if possible, as it can promote hydrolysis of the

active carbamate. Use dry DCM.

Step 3: Nucleophilic Displacement (Urea Formation)
Dissolve Azepane (68 µL, 0.6 mmol, 5 equiv) and DIPEA (105 µL, 5 equiv) in DMF (3 mL).

Add to the activated resin.[1]

Shake for 2 to 4 hours at room temperature. The solution typically turns yellow due to the

release of 4-nitrophenol.

Wash: DMF (5x), DCM (5x), MeOH (2x), DCM (3x).

Validation: Perform a Kaiser Test.[2] It should be colorless (negative), indicating the resin-

bound amine has been capped as a urea.

Step 4: Cleavage & Isolation
Prepare cleavage cocktail: 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS).

Add 3 mL to the resin and shake for 2 hours.

Collect the filtrate. Wash resin with 1 mL TFA and combine.

Evaporate TFA under a stream of nitrogen.

Precipitate the crude product with cold diethyl ether (10 mL). Centrifuge and dry.
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Protocol B: Ring-Closing Metathesis (RCM)
Approach
Context: Use this protocol if you need to synthesize the Azepane ring de novo on the resin

(e.g., to introduce substituents on the ring carbons that are not commercially available).

RCM Mechanism on Solid Support

Resin-Linker-NH-CO-N(Allyl)-(CH₂)₄-CH=CH₂

(Linear Diene Precursor)

Add Grubbs II Catalyst
(DCM, 40°C, 12h)

Ring-Closing Metathesis
(Formation of unsaturated Azepine)

 -Ethylene

Hydrogenation
(Wilkinson's Cat. or H₂/Pd/C)

Resin-Linker-NH-CO-Azepane

Click to download full resolution via product page

Caption: Construction of the Azepane core via Ring-Closing Metathesis (RCM) on solid phase.
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Protocol Modification
Precursor Loading: Instead of adding Azepane in Step 3 (Protocol A), add N-allyl-5-

hexenylamine (or a substituted analog).

RCM Step:

Swell resin in degassed anhydrous DCM.

Add Grubbs 2nd Generation Catalyst (5-10 mol%) in DCM.

Reflux (40°C) for 12–24 hours under inert atmosphere (Argon).

Note: RCM on 7-membered rings can be slow. Double coupling (repeating the catalyst

addition) is recommended.

Hydrogenation (Optional): If the saturated Azepane is required, treat resin with Wilkinson’s

catalyst under H₂ atmosphere or use diimide reduction on-bead.

Quality Control & Troubleshooting
Analytical Validation

LC-MS: The primary method for validation.

Expected Mass: MW of Azepane-1-carboxamide = 142.1 g/mol . Look for [M+H]+ =

143.1.

NMR: ¹H NMR in DMSO-d₆.

Diagnostic peaks: Urea NH₂ protons (broad singlet, ~5.8-6.5 ppm) and Azepane ring

protons (multiplets at 1.5-1.7 ppm and 3.2-3.4 ppm).

Troubleshooting Table
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Issue Probable Cause Corrective Action

Low Yield
Hydrolysis of activated

carbamate.

Ensure DCM is strictly

anhydrous in Step 2. Minimize

time between activation and

azepane addition.

Incomplete Coupling
Steric hindrance of the 7-

membered ring.

Increase temperature to 40°C

during Step 3. Use 10 equiv of

Azepane.

Homocoupling (Symmetrical

Urea)

Moisture present or insufficient

washing.

Ensure rigorous washing after

Step 2 to remove all free 4-

nitrophenyl chloroformate

before adding amine.

Color Persistence Trapped Nitrophenol.

Wash resin with 10% DIPEA in

DMF to ensure all nitrophenol

is removed before cleavage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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